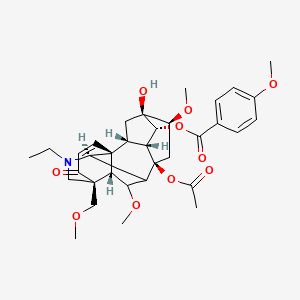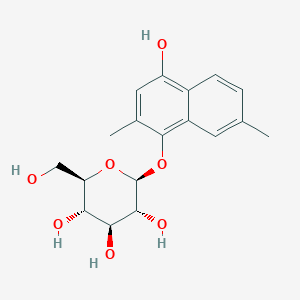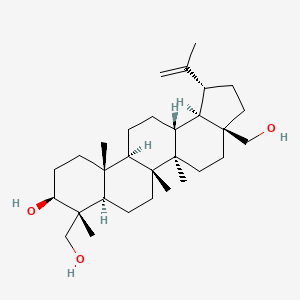
W-19-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
W-19-d4 (hydrochloride) is intended for use as an internal standard for the quantification of W-19 (Item No. 19484
Applications De Recherche Scientifique
1. Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review focused on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide related to W-19-d4 hydrochloride, was conducted. This study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting trends in research focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Development of Green Composite Sensor for Hydroxychloroquine Monitoring
A study developed an electrochemical device for environmental applications in monitoring hydroxychloroquine concentrations in water. This study is relevant as it addresses the challenge of natural water contamination due to the extensive use of drugs like hydroxychloroquine, which is chemically related to W-19-d4 hydrochloride (De Araújo et al., 2021).
3. Photocatalytic Degradation of 2,4-D Using Fe-Doped TiO2 Nanoparticles
This research focuses on the photocatalytic degradation of 2,4-D, a herbicide analogous to W-19-d4 hydrochloride, using Fe-doped TiO2 nanoparticles. The study provides significant insights into the degradation of such herbicides in aquatic environments, which is vital for environmental protection (Ebrahimi et al., 2020).
4. Electrochemical Degradation of Reactive Blue 19
Research on the electrochemical degradation of Reactive Blue 19, a textile dye, can provide insights into the degradation processes applicable to similar chemical structures like W-19-d4 hydrochloride. This study focuses on the removal efficiency and identification of intermediate compounds, relevant for understanding degradation pathways (Rajkumar, Song, & Kim, 2007).
5. Synthesis and Catalytic Activity of Fe3O4@WO3/SBA-15 in 2,4-D Photodegradation
This study presents the synthesis and evaluation of Fe3O4@WO3/SBA-15 nanomaterials for the photodegradation of dichlorophenoxyacetic acid (2,4-D) under UV irradiation. This research is pertinent as it explores advanced materials for the effective degradation of chemical compounds closely related to W-19-d4 hydrochloride (Lima et al., 2020).
6. Utilizing Water-in-Diesel Emulsion Fuel in Diesel Engines
Although not directly related to W-19-d4 hydrochloride, this study on the impact of water-in-diesel emulsion fuel on diesel engine performance and emissions can offer insights into the behavior of emulsions and mixtures, which could be analogous to the applications of W-19-d4 hydrochloride in certain contexts (Ithnin et al., 2014).
7. Coupling Electrooxidation and Oxone for 2,4-D Degradation
This research investigates the hybrid process based on electrooxidation (EO) and Oxone for the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), an herbicide related to W-19-d4 hydrochloride. The study provides insights into advanced degradation techniques, which could be applicable to similar chemical compounds (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Propriétés
Formule moléculaire |
C19H18D4ClN3O2S · HCl |
|---|---|
Poids moléculaire |
432.4 |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D; |
Clé InChI |
JLZRQYQKULQDMP-SFADHFHKSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=C([2H])C([2H])=C(Cl)C([2H])=C3[2H])=O.Cl |
Synonymes |
W-18 metabolite-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)

